Lipophilicity Shift: 5-Chloro-3-methylpentanoic Acid vs. Unsubstituted 5-Chloropentanoic Acid
The introduction of the 3-methyl group increases computed lipophilicity by approximately 0.5 log units relative to the linear 5-chloropentanoic acid, moving the molecule into a more favorable CNS-accessible or membrane-permeable range without adding additional hydrogen-bond donors or acceptors [1][2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 5-Chloropentanoic acid: XLogP3-AA ~1.0 (PubChem computed) |
| Quantified Difference | +0.5 log units |
| Conditions | PubChem XLogP3-AA 3.0 algorithm, identical computational protocol |
Why This Matters
The higher lipophilicity predicts improved passive membrane permeability and altered tissue distribution, making the target compound a superior choice when designing CNS-penetrant fragments or hydrophobic binding-site probes.
- [1] PubChem. (2024). 5-Chloro-3-methylpentanoic acid (CID 13194802). National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). 5-Chloropentanoic acid (CID 12305). National Center for Biotechnology Information. View Source
